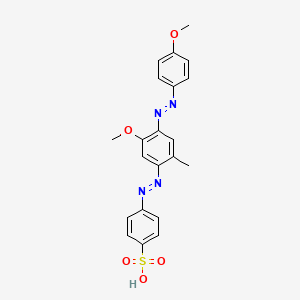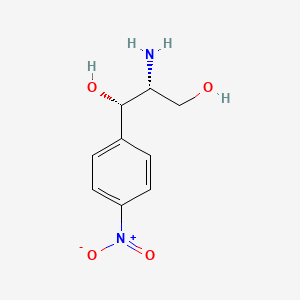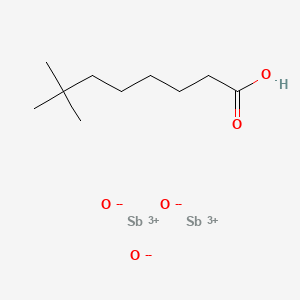
N-(4-Oxo-4H-3,1-benzoxazin-2-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Oxo-4H-3,1-benzoxazin-2-yl)methanesulfonamide is a chemical compound that belongs to the class of benzoxazinones. These compounds are known for their unique structural features and potential applications in various fields, including organic chemistry, medicinal chemistry, and materials science. The compound’s structure includes a benzoxazine ring fused with a sulfonamide group, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Oxo-4H-3,1-benzoxazin-2-yl)methanesulfonamide typically involves the reaction of 3-(4-Oxo-4H-3,1-benzoxazin-2-yl)-1-benzenesulfonyl chloride with amines such as aniline or piperidine . The reaction is carried out under controlled conditions to ensure the retention of the benzoxazine moiety. The process involves the following steps:
Formation of the Benzoxazine Ring: The initial step involves the formation of the benzoxazine ring through a cyclization reaction.
Sulfonylation: The benzoxazine intermediate is then reacted with methanesulfonyl chloride to introduce the sulfonamide group.
Amination: The final step involves the reaction of the sulfonyl chloride intermediate with an amine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Oxo-4H-3,1-benzoxazin-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The benzoxazine ring can be oxidized or reduced under specific conditions, leading to changes in the compound’s electronic properties.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, resulting in the cleavage of the sulfonamide bond.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as aniline or piperidine are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide are used for hydrolysis reactions.
Major Products
The major products formed from these reactions include various substituted benzoxazinones, sulfonamides, and hydrolyzed derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(4-Oxo-4H-3,1-benzoxazin-2-yl)methanesulfonamide has several scientific research applications:
Medicine: The compound is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of N-(4-Oxo-4H-3,1-benzoxazin-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s benzoxazine ring can interact with various enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, it has been shown to exhibit dual inhibitory activity on EGFR/HER2 kinase, making it a potential lead compound for treating certain types of cancer . The sulfonamide group also plays a crucial role in its biological activity by enhancing its binding affinity to target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Oxo-4H-3,1-benzoxazin-2-yl)benzamide: This compound has a similar benzoxazine structure but with a benzamide group instead of a sulfonamide group.
N-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl]propionamide: A structural analog with a quinazolinone ring instead of a benzoxazine ring.
Uniqueness
N-(4-Oxo-4H-3,1-benzoxazin-2-yl)methanesulfonamide is unique due to the presence of both the benzoxazine ring and the sulfonamide group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its uniqueness compared to similar compounds.
Eigenschaften
CAS-Nummer |
35608-25-4 |
|---|---|
Molekularformel |
C9H8N2O4S |
Molekulargewicht |
240.24 g/mol |
IUPAC-Name |
N-(4-oxo-3,1-benzoxazin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C9H8N2O4S/c1-16(13,14)11-9-10-7-5-3-2-4-6(7)8(12)15-9/h2-5H,1H3,(H,10,11) |
InChI-Schlüssel |
IKQGPXJHPMKALA-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=NC2=CC=CC=C2C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[4-amino-2-[[4-amino-2-[[(2E,4E)-octa-2,4-dienoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoylamino]-2-(3-chloro-4-hydroxycyclohexyl)acetic acid](/img/structure/B12811379.png)








